4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one

CYP450 Inhibition Drug Metabolism Kinase Modulators

4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one (CAS 88094-59-1) is a halogenated, diaryl-methoxy-substituted pyridazin-3(2H)-one derivative. This compound belongs to the privileged pyridazinone scaffold, a core structure extensively explored in medicinal chemistry for its capacity to interact with diverse biological targets, including kinases, phosphodiesterases, and bromodomains.

Molecular Formula C13H12BrClN2O2
Molecular Weight 343.60 g/mol
CAS No. 88094-59-1
Cat. No. B12907580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one
CAS88094-59-1
Molecular FormulaC13H12BrClN2O2
Molecular Weight343.60 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Br
InChIInChI=1S/C13H12BrClN2O2/c1-2-17-13(18)12(14)11(7-16-17)19-8-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3
InChIKeyAEWJSZYNNCZMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one (CAS 88094-59-1) Procurement Guide for Pyridazinone-Based Research


4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one (CAS 88094-59-1) is a halogenated, diaryl-methoxy-substituted pyridazin-3(2H)-one derivative . This compound belongs to the privileged pyridazinone scaffold, a core structure extensively explored in medicinal chemistry for its capacity to interact with diverse biological targets, including kinases, phosphodiesterases, and bromodomains [1]. The precise halogenation pattern—a bromine atom at the 4-position of the pyridazinone ring and a 4-chlorobenzyloxy group at the 5-position—imparts specific physicochemical and topological properties critical for selective protein-ligand interactions, distinguishing it from other regioisomers within the same chemical series.

Why 4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one Cannot Be Interchanged with Its Closest Analogs


Generic procurement of a generic 'pyridazinone' scaffold is insufficient for research programs requiring this specific compound, as minor positional modifications to its halogen substitution pattern fundamentally alter its biological fingerprint. For instance, the simple positional swap of bromine and chlorine atoms to yield the regioisomer 5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one (CAS 88093-99-6) creates a distinct chemical entity [1]. In the context of kinase inhibition, structure-activity relationship (SAR) studies are highly sensitive to such halogen placement; a patent for pyridazinone-based kinase modulators exemplifies this, showing that a closely related 4-bromo-substituted analog demonstrates an IC50 of 100 nM against c-Kit kinase, a level of activity that would not be transferable to a 4-chloro isomer without rigorous empirical validation [2]. Therefore, selecting the exact structure is a critical determinant of experimental success, not a trivial material choice.

Quantitative Differentiation Evidence for 4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one


CYP450 Inhibition Profile: Evidence of Target-Specific Halogen Dependence in Pyridazinones

An isomeric analog with the 4-bromo-5-aryloxy substitution pattern on the pyridazinone core demonstrates potent CYP450 enzyme inhibition at a concentration of 10 µM, whereas a 4-chloro-5-aryloxy analog exhibits a different inhibition profile against a panel of CYP isoforms [1]. This indicates that the positioning of the bromine atom at the 4-position, as found in the target compound, is a critical determinant of metabolic stability and potential drug-drug interaction liabilities.

CYP450 Inhibition Drug Metabolism Kinase Modulators

Distinct Molecular Geometry from Regioisomer Revealed by X-Ray Crystallography

The regioisomer 5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one exhibits a unique solid-state conformation determined by single-crystal X-ray diffraction (XRD), with distinct torsional angles between the pyridazinone core and the phenyl ring compared to its 4-bromo-5-aryloxy positional isomer [1]. The molecular geometry of the target compound will differ correspondingly, affecting its shape complementarity with a protein binding pocket.

X-ray Diffraction Structural Biology Regioisomerism

Synthetic Versatility as a Dual-Halogenated Pyridazinone Building Block

The compound contains a bromine atom at the 4-position and a chlorine atom on the benzyloxy aromatic ring. This orthogonal reactivity allows for sequential, site-selective derivatization . The 4-bromo substituent is a versatile synthetic handle that readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with significantly higher reactivity than a 4-chloro substituent, enabling rapid exploration of chemical space at this position [1].

Cross-Coupling Building Blocks SAR Exploration

Validated Research Scenarios for 4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one


Development of Selective Kinase Inhibitors via Regioisomer-Driven SAR

This compound serves as a critical intermediate for developing selective inhibitors for kinases such as c-Kit, Btk, or p38 MAPK, where structure-activity relationship (SAR) studies have demonstrated that the specific placement of the bromine atom is essential for achieving sub-micromolar cellular potency, as seen with closely related patent examples [1]. The ability to use this precise starting material allows medicinal chemists to build upon a scaffold with validated kinase binding, while the unique halogen pattern facilitates the exploration of specific hydrophobic pockets. For example, a closely related 4-bromo-pyridazinone scaffold demonstrates an IC50 of 100 nM against c-Kit kinase, indicating the potential for this specific isomer to confer potent binding interactions that are highly sensitive to halogen positioning [2].

Late-Stage Functionalization Hub for Compound Library Synthesis

Leveraging the orthogonal reactivity of the 4-bromo and the distal 4-chlorophenyl groups, this compound is an ideal late-stage diversification hub [1]. The 4-bromo site is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries from a common advanced intermediate. This strategy accelerates hit-to-lead optimization by allowing medicinal chemists to efficiently explore chemical space without needing to redesign the entire synthetic route for each new analog.

Pharmacokinetic Probe Tool for Investigating Halogen-Dependent Metabolism

Given the differential CYP450 inhibition profiles observed between 4-bromo- and 4-chloro-pyridazinone analogs, this compound can function as a specific probe in drug metabolism studies [1]. Researchers can use it to systematically investigate how halogens at specific positions influence the binding mode and competitive inhibition of drug-metabolizing enzymes, providing crucial insights for optimizing the pharmacokinetic profile of a preclinical candidate.

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